molecular formula C10H13N2Na3O11P2 B1316114 Thymidine 5'-diphosphoric acid trisodium salt CAS No. 95648-78-5

Thymidine 5'-diphosphoric acid trisodium salt

Cat. No. B1316114
CAS RN: 95648-78-5
M. Wt: 468.13 g/mol
InChI Key: HBYPEEZBYHQLDM-SPSULGLQSA-K
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Description

Thymidine 5’-Diphosphate Sodium Salt is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase, and can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .


Synthesis Analysis

Thymidine 5’-diphosphoric acid trisodium salt is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .


Molecular Structure Analysis

The IUPAC name of Thymidine 5’-diphosphoric acid trisodium salt is sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl diphosphate . The InChI code is 1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0…/s1 .


Chemical Reactions Analysis

Thymidine 5’-diphosphoric acid trisodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation .


Physical And Chemical Properties Analysis

The molecular weight of Thymidine 5’-diphosphoric acid trisodium salt is 468.14 . The storage temperature is 28°C .

Scientific Research Applications

DNA Synthesis and Damage Studies

  • Regioselectivity of Potential Damage : Research by Toure et al. (2002) focused on the relative stabilities and geometric parameters of thymidine-3',5'-diphosphoric acid derived isomeric cations and radicals. This study identified the most probable sites for hydride-ion and H-atom abstraction, providing insights into the regioselectivity of potential damage to the deoxyribose ring and thymine moiety by carcinogenic agents (Toure, Villena, & Melikyan, 2002).

Tracking DNA Synthesis

  • Thymidine Analogues : Cavanagh et al. (2011) discussed the use of thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU) for tagging DNA synthesis in replicating cells. This approach allows for the rapid and efficient imaging of DNA within cells while preserving their structural and molecular integrity, offering advantages in stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Enzymatic Activity Assays

  • Capillary Electrophoresis Method : Tzeng and Hung (2005) developed a capillary electrophoretic method for the simultaneous determination of thymidylate and thymidine 5'‐diphosphate. This method aids in monitoring thymidine kinase and thymidylate kinase activities, demonstrating a sensitive, nonradioactive approach for enzyme assays (Tzeng & Hung, 2005).

Recognition and Interaction Studies

  • Selective Recognition by Ditopic Receptors : Aoki and Kimura (2000) studied the selective recognition of thymidine nucleotides by ditopic dimeric zinc(II) complexes. Their findings contribute to understanding the complexation and recognition mechanisms of nucleotides, which is crucial for designing specific ligands and receptors (Aoki & Kimura, 2000).

Metabolic Engineering for Thymidine Production

  • Fermentative Production : Lee et al. (2009) engineered an Escherichia coli strain for the fermentative production of thymidine, demonstrating the potential of metabolic engineering in producing nucleoside precursors for antiviral drugs. This approach opens avenues for the biotechnological production of thymidine and related compounds (Lee, Kim, Kim, Jang, & Kim, 2009).

Safety And Hazards

Thymidine 5’-diphosphoric acid trisodium salt is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Thymidine 5’-diphosphoric acid trisodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation . This suggests potential future directions in the development of methodologies for monitoring nucleoside and nucleotide phosphorylation.

properties

IUPAC Name

trisodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYPEEZBYHQLDM-SPSULGLQSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine 5'-diphosphoric acid trisodium salt

CAS RN

95648-78-5
Record name Thymidine 5'-(trihydrogen diphosphate), trisodium salt
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